

"structural comparison of lanthanide complexes with pyrimidine-4,6-dicarboxylate"

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Compound of Interest

Compound Name: *Pyrimidine-4,6-dicarboxylic acid*

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A Comprehensive Structural Comparison of Lanthanide Complexes with Pyrimidine-4,6-Dicarboxylate

Researchers, scientists, and professionals in drug development are increasingly interested in the coordination chemistry of lanthanide ions due to their unique luminescent and magnetic properties. Pyrimidine-4,6-dicarboxylate (pmdc) has emerged as a versatile ligand for the construction of lanthanide complexes, leading to a diverse array of structural architectures. This guide provides an objective comparison of the structural features of various lanthanide-pmdc complexes, supported by experimental data, to aid in the rational design of new functional materials.

Influence of Lanthanide Contraction and Synthesis Conditions

The crystal structures of lanthanide complexes with pyrimidine-4,6-dicarboxylate are significantly influenced by the lanthanide contraction—the gradual decrease in ionic radii across the lanthanide series.^[1] This, coupled with the synthesis temperature, directs the formation of different crystalline phases.^{[1][2]} Generally, higher temperatures and smaller lanthanide ions favor more compact, less hydrated structures.^{[1][3][4]} For instance, solvent-free melt reactions between lanthanide(III) nitrates and **pyrimidine-4,6-dicarboxylic acid** (H₂pmdc) yield three-dimensional (3D) coordination polymers.^[5] In some cases, the pmdc ligand can undergo partial hydrothermal decomposition to generate oxalate (ox) anions in situ, which are then incorporated into the final structure.^{[1][2]}

Coordination Modes of Pyrimidine-4,6-Dicarboxylate

The pmdc ligand exhibits remarkable coordination versatility, a key factor in the structural diversity of these complexes. A recurrent and characteristic feature is the formation of two N/O-chelating rings, which imparts a planar arrangement to the ligand.^[6] The denticity of the pmdc ligand can increase with rising reaction temperatures, shifting from a bis-chelating mode (μ - κ^2 N,O: κ^2 N',O') to higher coordination modes like μ_3 - κ^2 N,O: κ^2 N',O': κ O" and μ_4 - κ^2 N,O: κ^2 N',O': κ O": κ O"".^[6] In some structures, the nitrate anion acts as a terminal chelating ligand, limiting the coordination of water molecules.^[5]

Structural Parameters: A Tabular Comparison

The following tables summarize key structural parameters for a selection of lanthanide-pmdc complexes, illustrating the impact of the lanthanide ion and the presence of co-ligands on the coordination environment.

Table 1: Selected Bond Lengths in Dy(III)-pmdc Complexes (Å)

Bond Type	1-Dy ^[6]	5-Dy ^[6]
Dy-N	2.656–2.674	-
Dy-Ocarboxylate	2.283–2.398	-
Dy-Owater	2.373–2.493	-

Table 2: Crystal System and Space Group of Various Ln(III)-pmdc Complexes

Compound Formula	Lanthanide(s)	Crystal System	Space Group	Reference
{[Dy(μ -pmdc)(μ -ox)0.5(H ₂ O) ₃]·2H ₂ O} _n (1-Dy)	Dy	Monoclinic	P21/c	[6]
{[Ln(μ 3-pmdc)(μ -ox)0.5(H ₂ O) ₂]·H ₂ O} _n (4-Ln)	Nd, Sm, Eu, Dy	Monoclinic	P21/n	[6]
{[Dy(μ 4-pmdc)(NO ₃) ₅ (H ₂ O)]·H ₂ O} _n (5-Dy)	Dy	Hexagonal	P63	[6]
[Ln(μ 4-pmdc)(NO ₃) _n (H ₂ O)] _n (1-Ln)	La, Ce, Pr, Nd, Sm, Eu	-	-	[5]
{[Ln(μ 4-pmdc)(NO ₃) ₂ (H ₂ O) _n (2-Ln)]·H ₂ O}	Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu	-	-	[5]
{[Ln(μ -pmdc)(1.5)(H ₂ O) ₃]·xH ₂ O} _n (1-Ln)	La-Yb	-	-	[3]
{[Ln ₂ (μ 4-pmdc) ₂ (μ -pmdc)(H ₂ O) ₂]·H ₂ O} _n (2-Ln)	La-Yb	-	-	[3]

Experimental Protocols

Synthesis of **Pyrimidine-4,6-dicarboxylic Acid (H₂pmdc)**

The starting material, **pyrimidine-4,6-dicarboxylic acid**, is typically prepared following previously reported procedures.^[6]

General Synthesis of Lanthanide-pmdc Complexes

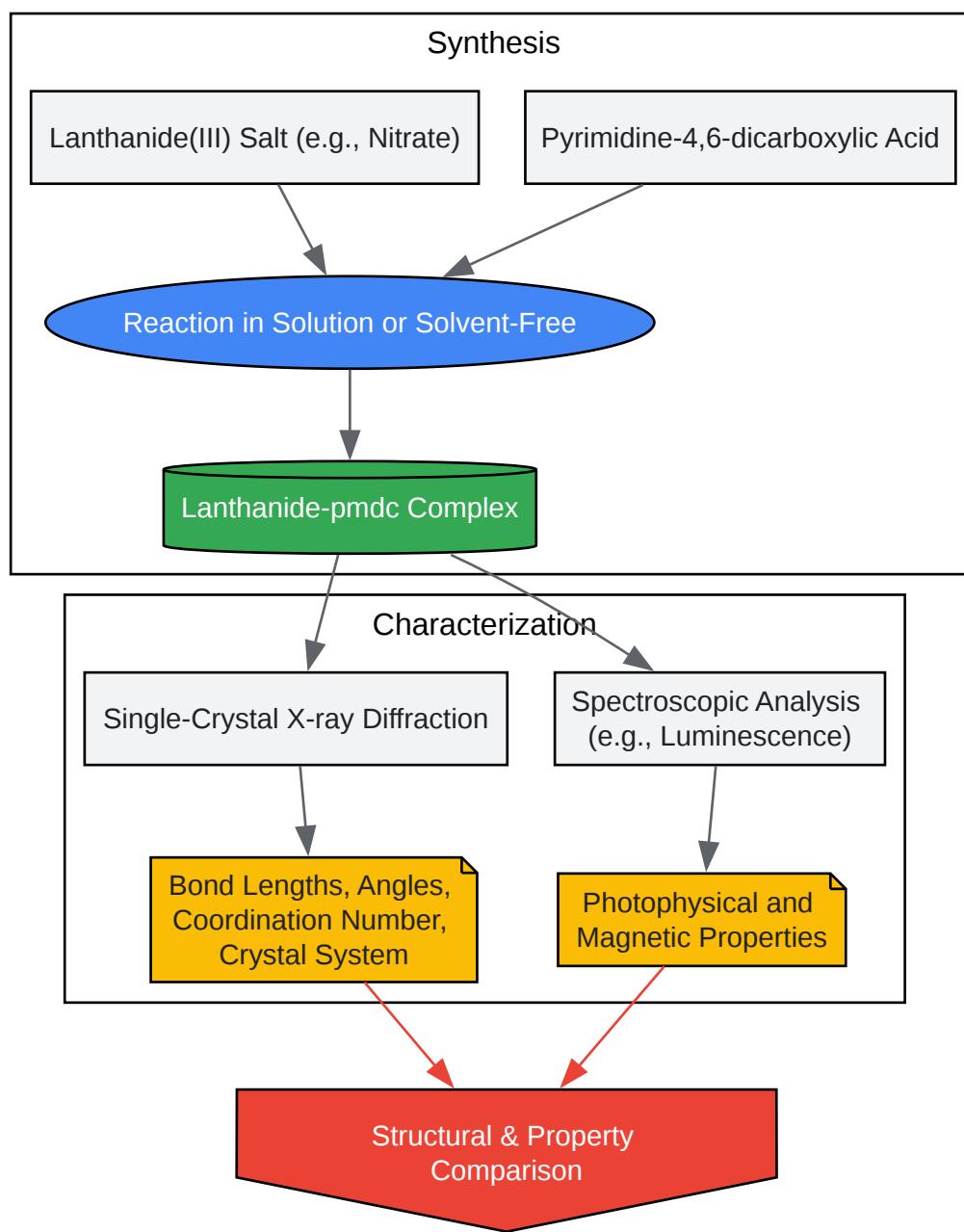
A common method for the synthesis of these coordination polymers involves the reaction of a lanthanide(III) salt, such as a nitrate, with H₂pmdc in an aqueous solution under controlled temperature conditions.^[6] For example, the synthesis of {[Dy(μ -pmdc)(μ -ox)0.5(H₂O)₃]·2H₂O}_n (1-Dy) involves dissolving Dy(NO₃)₃ in water and adding it dropwise to an aqueous solution of H₂pmdc, followed by stirring at 60 °C for one hour.^[6] Solvent-free melt reactions offer an alternative route, where lanthanide(III) nitrates and H₂pmdc are heated together.^{[5][7]}

Single-Crystal X-ray Diffraction

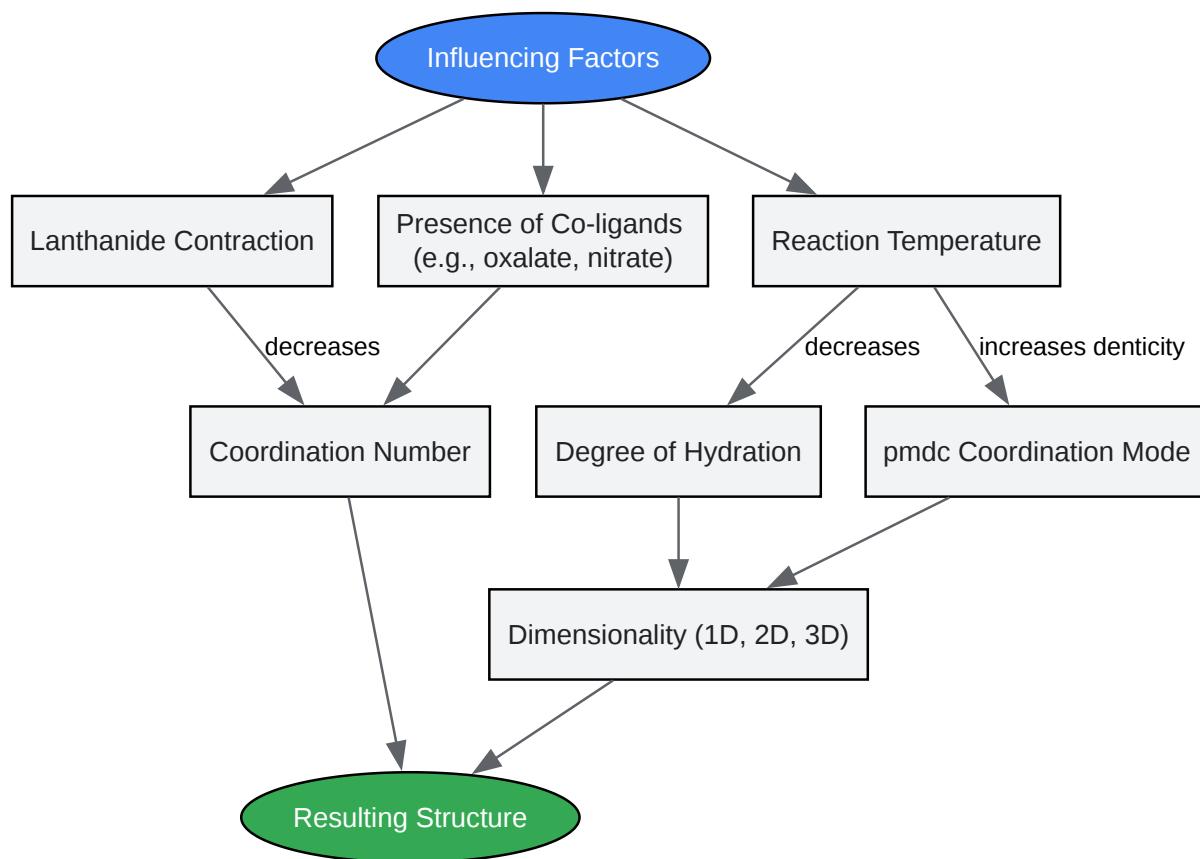
The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and the overall crystal packing. The resulting crystallographic data is essential for a detailed structural comparison.

Visualization of Structural Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships in the structural variations and a typical experimental workflow for the synthesis and characterization of these complexes.

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Caption: Experimental workflow for synthesis and characterization.



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